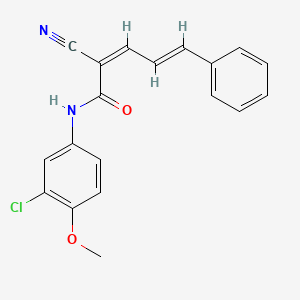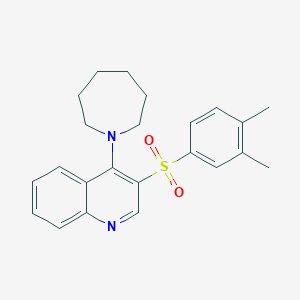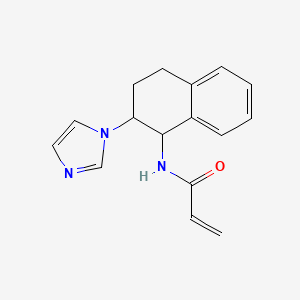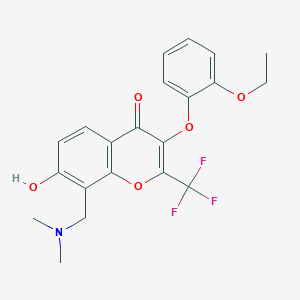
N'-hydroxy-4-(piperidin-1-yl)benzene-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-hydroxy-4-(piperidin-1-yl)benzene-1-carboximidamide is a chemical compound with the molecular formula C12H17N3O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperidine ring attached to a benzene ring, which is further connected to a carboximidamide group with a hydroxy substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-4-(piperidin-1-yl)benzene-1-carboximidamide typically involves the following steps:
Formation of the Benzene Ring Substituent: The initial step involves the introduction of a piperidine ring to a benzene ring. This can be achieved through a nucleophilic substitution reaction where piperidine reacts with a suitable benzene derivative, such as 4-chlorobenzonitrile, under basic conditions.
Hydroxy Group Introduction: The hydroxy group is introduced through a hydroxylation reaction. This can be done using hydroxylamine hydrochloride in the presence of a base like sodium hydroxide.
Formation of the Carboximidamide Group: The final step involves the conversion of the nitrile group to a carboximidamide group. This can be achieved through the reaction with hydroxylamine under acidic conditions.
Industrial Production Methods
Industrial production of N’-hydroxy-4-(piperidin-1-yl)benzene-1-carboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out under controlled temperature and pressure conditions to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N’-hydroxy-4-(piperidin-1-yl)benzene-1-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboximidamide group to an amine group.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
N’-hydroxy-4-(piperidin-1-yl)benzene-1-carboximidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’-hydroxy-4-(piperidin-1-yl)benzene-1-carboximidamide involves its interaction with specific molecular targets. The hydroxy group and the carboximidamide group play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide: Similar structure with an additional hydroxy group on the piperidine ring.
4-(piperidin-1-yl)benzene-1-carboximidamide: Lacks the hydroxy group.
N’-hydroxy-4-(morpholin-1-yl)benzene-1-carboximidamide: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
N’-hydroxy-4-(piperidin-1-yl)benzene-1-carboximidamide is unique due to the presence of both the hydroxy group and the carboximidamide group, which contribute to its specific binding properties and potential biological activity. The combination of these functional groups makes it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
N'-hydroxy-4-piperidin-1-ylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-12(14-16)10-4-6-11(7-5-10)15-8-2-1-3-9-15/h4-7,16H,1-3,8-9H2,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUOCBNPFNPIFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=CC=C(C=C2)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
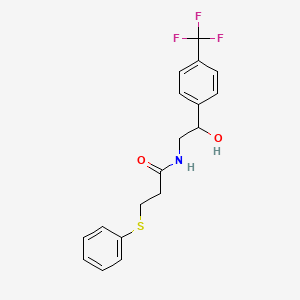
![3-(Furan-2-yl)-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2756565.png)
![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B2756566.png)
![(2Z)-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2756569.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2756570.png)
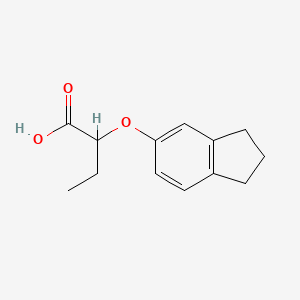
![2-[(3-methoxyphenyl)methyl]-5-methyl-7-[(2-methylphenyl)amino]-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one](/img/structure/B2756574.png)
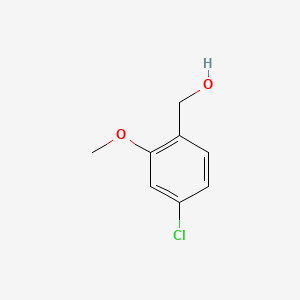
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2756576.png)
![(2Z)-6-chloro-2-[(5-chloro-2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2756579.png)
